2-{N-[(2-FLUOROPHENYL)METHYL]4-CHLOROBENZENESULFONAMIDO}-N-[(FURAN-2-YL)METHYL]ACETAMIDE
Description
2-{N-[(2-FLUOROPHENYL)METHYL]4-CHLOROBENZENESULFONAMIDO}-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a combination of fluorophenyl, chlorobenzenesulfonamido, and furan groups
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(2-fluorophenyl)methyl]amino]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O4S/c21-16-7-9-18(10-8-16)29(26,27)24(13-15-4-1-2-6-19(15)22)14-20(25)23-12-17-5-3-11-28-17/h1-11H,12-14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOULNKXLGKJTJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{N-[(2-FLUOROPHENYL)METHYL]4-CHLOROBENZENESULFONAMIDO}-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the sulfonamide intermediate: This involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-fluorobenzylamine under basic conditions to form the sulfonamide intermediate.
Coupling with furan-2-ylmethylamine: The sulfonamide intermediate is then coupled with furan-2-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{N-[(2-FLUOROPHENYL)METHYL]4-CHLOROBENZENESULFONAMIDO}-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Phenyl derivatives with various substituents replacing the fluorine atom.
Scientific Research Applications
2-{N-[(2-FLUOROPHENYL)METHYL]4-CHLOROBENZENESULFONAMIDO}-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 2-{N-[(2-FLUOROPHENYL)METHYL]4-CHLOROBENZENESULFONAMIDO}-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-{N-[(2-FLUOROPHENYL)METHYL]4-METHYLBENZENESULFONAMIDO}-N-[(FURAN-2-YL)METHYL]ACETAMIDE
- 2-{N-[(2-FLUOROPHENYL)METHYL]4-BROMOBENZENESULFONAMIDO}-N-[(FURAN-2-YL)METHYL]ACETAMIDE
Uniqueness
The presence of the 4-chlorobenzenesulfonamido group in 2-{N-[(2-FLUOROPHENYL)METHYL]4-CHLOROBENZENESULFONAMIDO}-N-[(FURAN-2-YL)METHYL]ACETAMIDE distinguishes it from similar compounds. This group can influence the compound’s reactivity and interaction with biological targets, making it unique in its applications and effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
